molecular formula C10H8ClFO2 B6159130 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314737-37-5

1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6159130
CAS No.: 1314737-37-5
M. Wt: 214.6
InChI Key:
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Description

1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8ClFO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms

Mechanism of Action

Target of Action

The primary targets of 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid are currently unknown. This compound is a derivative of cyclopropanecarboxylic acid , which is a simple organic compound

Mode of Action

It is known that the cyclopropane ring structure in other compounds can interact with various biological targets, leading to changes in cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenyl derivatives with different substituents.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid

Comparison: 1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This structural arrangement can influence its reactivity, stability, and interactions with other molecules, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFXJCMPUNURFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314737-37-5
Record name 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid
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